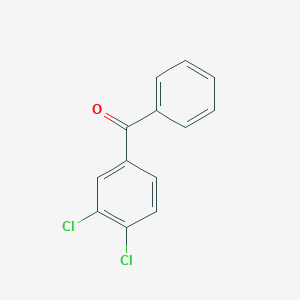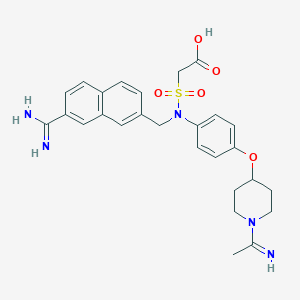
Diclofenac épolamine
Vue d'ensemble
Description
Le diclofénac épolamine est un anti-inflammatoire non stéroïdien (AINS) couramment utilisé pour traiter la douleur et l'inflammation. Il s'agit d'un dérivé de l'acide phénylacétique et il est connu pour son efficacité dans la réduction de la douleur et de l'inflammation associées à diverses affections telles que l'arthrite, les entorses et les foulures . Le diclofénac épolamine est disponible sous différentes formes, notamment des patchs topiques et des capsules orales .
Applications De Recherche Scientifique
Diclofenac epolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of NSAID synthesis and reactions.
Biology: Diclofenac epolamine is used in biological studies to investigate its effects on cellular processes and inflammation pathways.
Medicine: It is widely used in clinical research to evaluate its efficacy and safety in treating various inflammatory conditions.
Industry: Diclofenac epolamine is used in the pharmaceutical industry for the development of new formulations and drug delivery systems
Mécanisme D'action
Target of Action
Diclofenac Epolamine, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac Epolamine inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, prostacyclins, and thromboxanes , leading to decreased inflammation and pain signaling .
Biochemical Pathways
The primary biochemical pathway affected by Diclofenac Epolamine is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Diclofenac Epolamine prevents the conversion of arachidonic acid into prostaglandins, prostacyclins, and thromboxanes . These molecules have broad activity in pain and inflammation, and their reduction is the common mechanism linking each effect of Diclofenac Epolamine .
Pharmacokinetics
Diclofenac Epolamine is applied topically and about 2% of it is absorbed by the skin . It is over 99.7% bound to serum proteins, primarily albumin . Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine . The systemic exposure of Diclofenac is very low by dermal application compared with oral administration .
Result of Action
The inhibition of COX-1 and COX-2 by Diclofenac Epolamine leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain signaling . This makes Diclofenac Epolamine an effective treatment for acute and chronic pain and inflammation from a variety of causes .
Action Environment
The action of Diclofenac Epolamine can be influenced by environmental factors. For instance, the topical route of administration may positively contribute to the perceived pain reduction . Furthermore, Diclofenac Epolamine penetrates the skin, permeates underlying tissues, and enters the synovium, where it may preferentially accumulate in inflamed joint tissues and reduce prostaglandin E2 (PGE2) and various pro-inflammatory biomarkers .
Analyse Biochimique
Biochemical Properties
Diclofenac Epolamine inhibits cyclooxygenase (COX)-1 and -2, which are the enzymes responsible for producing prostaglandins (PGs) . Prostaglandins contribute to inflammation and pain signaling .
Cellular Effects
The effects of Diclofenac Epolamine on cells are primarily related to its inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which play key roles in inflammation and pain signaling . It has been observed that Diclofenac Epolamine can cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .
Molecular Mechanism
The mechanism of action of Diclofenac Epolamine, like other NSAIDs, involves the inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In a study assessing the safety and efficacy of Diclofenac Epolamine in children, it was found that the diclofenac plasma concentration tended to be higher in the younger age group compared with older patients . The FLECTOR topical system was applied twice daily until pain resolution or Day 14 .
Dosage Effects in Animal Models
In a study conducted on Yorkshire-Landrace pigs, it was found that peak systemic exposure of Diclofenac was very low by dermal application compared with oral administration .
Metabolic Pathways
Diclofenac Epolamine is involved in the arachidonic acid metabolism pathway . It inhibits the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins .
Transport and Distribution
Diclofenac has a very high affinity (>99%) for human serum albumin . Diclofenac diffuses into and out of the synovial fluid . Diffusion into the joint occurs when plasma levels are higher than those in the synovial fluid, after which the process reverses and synovial fluid levels are higher than plasma levels .
Subcellular Localization
Given its mechanism of action, it can be inferred that it primarily acts at the site of the COX-1 and COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du diclofénac épolamine implique la réaction de l'acide diclofénac avec l'épolamine. L'acide diclofénac est d'abord préparé par réaction de la 2,6-dichloroaniline avec l'acide phénylacétique. L'acide diclofénac ainsi obtenu est ensuite mis à réagir avec l'épolamine pour former le diclofénac épolamine .
Méthodes de production industrielle
La production industrielle du diclofénac épolamine implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus. Le processus comprend la préparation de l'acide diclofénac, suivie de sa réaction avec l'épolamine. Le produit final est ensuite purifié et formulé en différentes formes galéniques telles que des patchs topiques et des capsules orales .
Analyse Des Réactions Chimiques
Types de réactions
Le diclofénac épolamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le diclofénac épolamine peut subir des réactions d'oxydation, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le diclofénac épolamine en ses formes réduites.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions du diclofénac épolamine comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les résultats réactionnels souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions du diclofénac épolamine comprennent divers produits d'oxydation et de réduction, ainsi que des dérivés substitués. Ces produits peuvent avoir des propriétés pharmacologiques différentes et peuvent être utilisés dans des recherches et développements ultérieurs .
Applications de la recherche scientifique
Le diclofénac épolamine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans l'étude de la synthèse et des réactions des AINS.
Biologie : Le diclofénac épolamine est utilisé dans des études biologiques pour étudier ses effets sur les processus cellulaires et les voies de l'inflammation.
Médecine : Il est largement utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement de diverses affections inflammatoires.
Industrie : Le diclofénac épolamine est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles formulations et de systèmes d'administration de médicaments
Mécanisme d'action
Le diclofénac épolamine exerce ses effets en inhibant l'activité des enzymes cyclooxygénases-1 (COX-1) et cyclooxygénases-2 (COX-2). Ces enzymes sont responsables de la production de prostaglandines, qui sont des médiateurs clés de l'inflammation et de la douleur. En inhibant la COX-1 et la COX-2, le diclofénac épolamine réduit la production de prostaglandines, atténuant ainsi la douleur et l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au diclofénac épolamine comprennent d'autres AINS tels que :
- Ibuprofène
- Naproxène
- Kétoprofène
- Indométacine
- Piroxicam
Unicité
Le diclofénac épolamine est unique parmi les AINS en raison de sa formulation spécifique sous forme de sel d'épolamine, ce qui améliore sa solubilité et sa biodisponibilité. Cette formulation unique permet une administration topique et orale efficace, offrant un soulagement ciblé de la douleur avec des effets secondaires systémiques minimes .
Propriétés
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERVXIINVUMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152531 | |
| Record name | Diclofenac epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119623-66-4 | |
| Record name | Diclofenac epolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119623-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac epolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFENAC EPOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


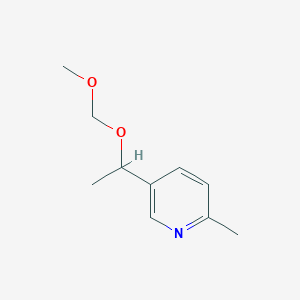
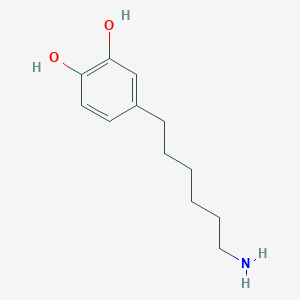

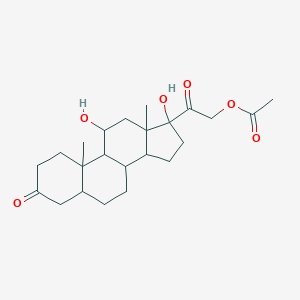

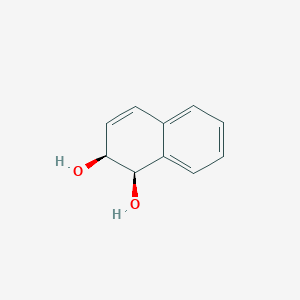
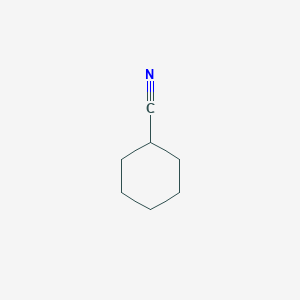
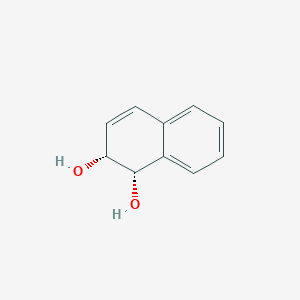
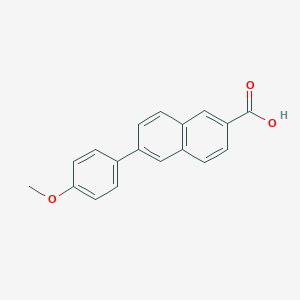
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
